AC-Ala-ala-phe-ome, also known as Acetyl-Ala-Ala-Phe-methyl ester, is a synthetic compound with the molecular formula and a molar mass of approximately 363.41 g/mol. This compound features an acetyl group attached to the N-terminus of the dipeptide composed of two alanine residues followed by a phenylalanine residue. The methyl ester functionality at the C-terminus enhances its solubility and bioavailability, making it a valuable compound in biochemical research and potential therapeutic applications.
These reactions are critical for producing AC-Ala-ala-phe-ome in a laboratory setting.
AC-Ala-ala-phe-ome exhibits various biological activities that are of interest in pharmacology and biochemistry. Research indicates that peptides containing alanine and phenylalanine can influence biological processes such as:
The synthesis of AC-Ala-ala-phe-ome typically follows these methods:
AC-Ala-ala-phe-ome has several applications across various fields:
Interaction studies involving AC-Ala-ala-phe-ome focus on its binding affinities with various biological targets, including enzymes and receptors. For instance:
Several compounds share structural similarities with AC-Ala-ala-phe-ome, including:
Compound Name | Structure | Unique Features |
---|---|---|
Acetyl-Alanine | Ac-Ala-OH | Simple structure; used as a building block in peptides. |
Acetyl-Dipeptide | Ac-Ala-Phe-OH | Contains phenylalanine; often studied for taste modulation. |
Acetyl-Tripeptide | Ac-Ala-Ala-Phe-OH | Longer chain; explores effects of increased hydrophobicity. |
AC-Ala-ala-phe-ome is unique due to its specific sequence and methyl ester modification, which may enhance its solubility and biological activity compared to simpler or longer peptides.